1-(3-fluorobenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(3-fluorobenzyl)-1H-indole-2,3-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluorobenzyl bromide with indole-2,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorobenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .
Comparison with Similar Compounds
1-(3-fluorobenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
- 1-(3-chlorobenzyl)-1H-indole-2,3-dione
- 1-(3-bromobenzyl)-1H-indole-2,3-dione
- 1-(3-methylbenzyl)-1H-indole-2,3-dione
These compounds share similar structures but differ in the substituents on the benzyl group, which can influence their reactivity and biological activities. The presence of the fluorine atom in this compound may enhance its stability and binding affinity to certain targets, making it unique among its analogs .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCNSVIODJNGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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